![molecular formula C13H18Cl3NO B1397475 3-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219981-21-1](/img/structure/B1397475.png)
3-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride
Overview
Description
Scientific Research Applications
Metabolic Activity in Obese Rats
- Study Overview : Research showed that a similar compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, reduces food intake and weight gain in obese rats, suggesting a potential application in obesity management (Massicot, Steiner, & Godfroid, 1985).
Synthesis and Chemical Properties
- Study Overview : Research into the synthesis of related piperidine compounds like (2,4-Difluorophenyl) (piperidin-4-yl)methanone hydrochloride provides insights into the chemical properties and potential synthetic pathways for similar compounds (Zheng Rui, 2010).
Antimicrobial Activities
- Study Overview : A study on the synthesis and antimicrobial activities of a compound structurally similar to 3-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride) indicates potential for antimicrobial applications (Ovonramwen, Owolabi, & Oviawe, 2019).
Cytotoxic and Anticancer Agents
- Study Overview : Research on 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, related to the compound , suggests a new class of cytotoxic and anticancer agents (Dimmock, Vashishtha, Quail, Pugazhenthi, Zimpel, Sudom, Allen, Kao, Balzarini, & De Clercq, 1998).
Toxicity in Biological Assays
- Study Overview : Studies on the toxicity of bis Mannich bases and corresponding piperidinols, including compounds like 1-ethyl-3-(p-methylbenzoyl)-4-(p-methylphenyl)-4-piperidinol hydrochloride, can provide a basis for understanding the toxicity profile of related compounds (Gul, Gul, & Erciyas, 2003).
properties
IUPAC Name |
3-[2-(2,4-dichlorophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c14-11-3-4-13(12(15)8-11)17-7-5-10-2-1-6-16-9-10;/h3-4,8,10,16H,1-2,5-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBIIUHGVVSIHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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